molecular formula C21H18O4 B6411732 3-(3-Benzyloxyphenyl)-2-methoxybenzoic acid CAS No. 1261912-30-4

3-(3-Benzyloxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6411732
CAS No.: 1261912-30-4
M. Wt: 334.4 g/mol
InChI Key: QBVSSNRMEMSOOR-UHFFFAOYSA-N
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Description

3-(3-Benzyloxyphenyl)-2-methoxybenzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Benzyloxyphenyl)-2-methoxybenzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for efficiency and yield. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Benzyloxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(3-Benzyloxyphenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Benzyloxyphenyl)-2-methoxybenzoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but may include signal transduction pathways, metabolic pathways, or other biochemical processes.

Comparison with Similar Compounds

  • 3-Benzyloxybenzeneboronic acid
  • 3-Phenylmethyloxyphenylboronic acid
  • 4-Methoxyphenylboronic acid

Comparison: 3-(3-Benzyloxyphenyl)-2-methoxybenzoic acid is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns in coupling reactions and other chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-methoxy-3-(3-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-24-20-18(11-6-12-19(20)21(22)23)16-9-5-10-17(13-16)25-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVSSNRMEMSOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692229
Record name 3'-(Benzyloxy)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-30-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2-methoxy-3′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261912-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Benzyloxy)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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